N-Ethyl-desoxy-veratramine

Cardiovascular pharmacology Chronotropic agents Veratrum alkaloids

This specific N-Ethyl-desoxy-veratramine derivative is essential for analytical method development, ANDA submissions, and SAR studies. Unlike generic veratrum alkaloids, its N-ethyl substitution and des-oxy modification produce distinct chromatographic retention, mass spectral fragmentation, and biological target engagement profiles. The compound shows ~14-fold selectivity for ecto-5'-nucleotidase (Ki = 101 nM) over alkaline phosphatase (Ki = 1,430 nM), making it irreplaceable for targeted assays. Procuring this exact derivative—not a generic analog—ensures reproducible results in regulated analytical workflows and structure-activity relationship investigations.

Molecular Formula C29H43N
Molecular Weight 405.7 g/mol
Cat. No. B15295983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-desoxy-veratramine
Molecular FormulaC29H43N
Molecular Weight405.7 g/mol
Structural Identifiers
SMILESCCN1CC(CCC1C(C)C2=C(C3=C(C=C2)C4CC=C5CCCCC5(C4C3)C)C)C
InChIInChI=1S/C29H43N/c1-6-30-18-19(2)10-15-28(30)21(4)23-13-14-24-25-12-11-22-9-7-8-16-29(22,5)27(25)17-26(24)20(23)3/h11,13-14,19,21,25,27-28H,6-10,12,15-18H2,1-5H3
InChIKeyUYJUPIRNDSRRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-desoxy-veratramine: Veratrum Steroidal Alkaloid Reference Standard for Analytical Method Development and ANDA Quality Control


N-Ethyl-desoxy-veratramine (CAS: 1005111-80-7; C₂₉H₄₃N; MW 405.7 g/mol) is a semisynthetic steroidal alkaloid structurally derived from the Veratrum genus [1], specifically classified as a piperidine alkaloid comprising a phenanthrene-like steroidal backbone with an N-ethyl substituted piperidine ring [2]. This compound is formally designated as 2-[1-(10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-1-ethyl-5-methylpiperidine [3]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for Abbreviated New Drug Applications (ANDA), analytical method development, method validation (AMV), and quality control (QC) applications during commercial pharmaceutical production [4].

Why Generic Veratrum Alkaloids Cannot Substitute for N-Ethyl-desoxy-veratramine in Targeted Applications


Within the class of Veratrum steroidal alkaloids, minor structural modifications at the piperidine nitrogen and the oxidation state of the steroidal core profoundly alter both pharmacological activity profile and analytical behavior, rendering simple substitution between analogs inappropriate for procurement purposes. Unlike veratramine—which possesses hydroxyl groups at positions C-3 and C-23 [1]—N-Ethyl-desoxy-veratramine bears an N-ethyl substituent and lacks the 3β-hydroxyl group, resulting in distinct chromatographic retention, mass spectral fragmentation, and biological target engagement [2]. Furthermore, the N-alkyl substitution pattern directly influences antiaccelerator cardiac activity in a chain-length-dependent manner [3], while the des-oxy modification distinguishes this compound from hydroxylated analogs in phosphatase inhibition assays [4]. For analytical method development, ANDA applications, or structure-activity relationship (SAR) studies, these differences necessitate procurement of the specific derivative rather than a generic veratrum alkaloid.

Quantitative Differentiation Evidence for N-Ethyl-desoxy-veratramine: Comparative Activity and Structural Distinction


Comparative Antiaccelerator Cardiac Activity of N-Alkyl Veratramine Derivatives

In a systematic structure-activity relationship study, N-ethylveratramine exhibited intermediate antiaccelerator activity within the N-alkyl homologous series, falling between the lower activity of N-methylveratramine and the peak activity of N-n-butylveratramine, which achieved approximately 66.7% of veratramine's activity. The N-isobutyl derivative showed only one-tenth the activity of its straight-chain isomer [1]. This demonstrates that the N-ethyl substituent confers a distinct, non-interchangeable pharmacological profile compared to other N-alkyl homologs.

Cardiovascular pharmacology Chronotropic agents Veratrum alkaloids

Enzyme Inhibition Profile: Alkaline Phosphatase vs. 5'-Nucleotidase Affinity

N-Ethyl-desoxy-veratramine (CHEMBL1814392) exhibits differential inhibition across phosphatase targets. It displays weak inhibition of bovine intestinal alkaline phosphatase with a Ki of 1,430 nM [1], but markedly stronger inhibition of rat ecto-5'-nucleotidase, showing a Ki of 101 nM and an IC₅₀ of 2,130 nM in transfected COS7 cells [2]. This approximately 14-fold difference in Ki values indicates target selectivity that is not shared across all veratrum alkaloids, underscoring the need for the specific derivative.

Enzyme inhibition Phosphatase assays Nucleotide metabolism

Structural Distinction from Veratramine: Des-oxy Modification Alters Hedgehog Pathway Inhibition

While N-Ethyl-desoxy-veratramine lacks direct published Hedgehog (Hh) inhibition data, its parent scaffold, veratramine, inhibits Hh signaling-dependent proliferation in NIH/3T3 cells at 8 μM . Importantly, veratramine does not act through the same Smoothened (Smo) antagonism mechanism as cyclopamine and does not share the same teratogenicity or toxicity profile [1]. The des-oxy modification in N-Ethyl-desoxy-veratramine (removal of the 3β-hydroxyl group present in veratramine) represents a key structural divergence that may further alter Hh pathway engagement, making it a distinct tool compound for probing non-Smo-mediated mechanisms.

Hedgehog signaling Cancer cell proliferation Teratogenicity

Validated Application Scenarios for N-Ethyl-desoxy-veratramine Based on Quantitative Evidence


Analytical Reference Standard for ANDA Method Development and Validation

N-Ethyl-desoxy-veratramine is supplied with detailed characterization data conforming to USP or EP guidelines, including GC-MS, NMR, and FTIR spectra [1]. It is specifically designated for use in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial pharmaceutical manufacturing [2]. This scenario is supported by its well-defined spectral fingerprint [1] and its established role as a reference standard in regulated analytical workflows.

Cardiac Chronotropy SAR Studies: Differentiating N-Alkyl Homologs

For investigators examining structure-activity relationships of veratrum alkaloid antiaccelerator activity, N-Ethyl-desoxy-veratramine serves as an intermediate-potency reference point within the N-alkyl series [1]. Its activity profile, situated between the low activity of N-methyl and the peak activity of N-n-butyl homologs, makes it essential for establishing SAR trends in dog heart-lung or isolated atrium models [1].

Phosphatase Selectivity Profiling: 5'-Nucleotidase vs. Alkaline Phosphatase

N-Ethyl-desoxy-veratramine demonstrates ~14-fold selectivity for rat ecto-5'-nucleotidase (Ki = 101 nM) over bovine intestinal alkaline phosphatase (Ki = 1,430 nM) [2]. This differential inhibition profile makes it a suitable tool compound for studies requiring selective modulation of 5'-nucleotidase without strong off-target alkaline phosphatase inhibition.

Technical Documentation Hub

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